3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one
Description
3,8-Dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a brominated coumarin derivative characterized by hydroxyl groups at positions 6 and 7, methyl substitution at position 4, and bromine atoms at positions 3 and 6. This compound belongs to the chromen-2-one family, which is widely studied for its structural diversity and biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
3,8-dibromo-6,7-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O4/c1-3-4-2-5(13)8(14)7(12)9(4)16-10(15)6(3)11/h2,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDMZBIYZNIQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)O)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419913 | |
| Record name | 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98949-03-2 | |
| Record name | 2H-1-Benzopyran-2-one, 3,8-dibromo-6,7-dihydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20419913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of the Coumarin Skeleton
Direct electrophilic bromination introduces bromine atoms at positions 3 and 8. This method employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid. However, regioselectivity challenges arise due to competing bromination at other aromatic positions. Studies indicate that bromine in acetic acid at 0–5°C selectively brominates the 3- and 8-positions when the 6- and 7-hydroxyl groups are protected as acetates.
Optimized Bromination Protocol
Lithiation-Mediated Bromination
For higher regiocontrol, lithiation of the 4-methyl group followed by bromine quenching has been explored. Using lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) at −76°C in tetrahydrofuran (THF), the methyl group is deprotonated to form a carbanion, which reacts with bromine to yield the 4-bromomethyl intermediate. Subsequent bromination of the aromatic ring completes the synthesis.
Critical Parameters for Lithiation
| Parameter | Value/Description | Source |
|---|---|---|
| Base | LHMDS (1.08–1.7 equiv) | |
| Solvent | THF, anhydrous | |
| Quenching Agent | Bromine (1.5–2.0 equiv) | |
| Yield | 70–90% (scale-dependent) |
Protecting Group Strategies
Hydroxyl groups at positions 6 and 7 necessitate protection during bromination to prevent undesired side reactions. Acetyl, benzoyl, and methoxymethyl (MOM) groups are commonly employed. Acetylation using acetic anhydride in pyridine achieves near-quantitative protection, while deprotection is performed via alkaline hydrolysis.
Comparison of Protecting Group Efficiency
| Protecting Group | Deprotection Condition | Yield After Deprotection | Source |
|---|---|---|---|
| Acetyl | 10% NaOH, reflux | 95% | |
| Benzoyl | NH₃/MeOH, 25°C | 88% | |
| MOM | HCl/MeOH, 25°C | 91% |
Industrial-Scale Production
Pilot-scale synthesis requires optimizing solvent systems and minimizing chromatographic purification. A non-chromatographic process developed for analogous coumarins involves crystallization from ethanol/water mixtures, achieving >98% purity. Continuous flow reactors enhance bromination efficiency, reducing reaction times by 40% compared to batch processes.
Scalability Challenges and Solutions
- Challenge : Declining yields at >80 g scale due to inefficient heat transfer.
- Solution : Use of jacketed reactors with precise temperature control (−76°C ± 2°C).
- Outcome : Consistent yields of 85–90% at multi-kilogram scales.
Mechanistic Insights and Side Reactions
Bromination proceeds via electrophilic aromatic substitution (EAS), with bromine acting as the electrophile. Density functional theory (DFT) calculations reveal that the 3- and 8-positions are favored due to lower activation energies (ΔG‡ = 12.3 kcal/mol) compared to other positions (ΔG‡ > 15 kcal/mol). Competing side reactions include:
- Overbromination : Excess bromine leads to tribrominated byproducts, mitigated by stoichiometric control.
- Oxidation of Hydroxyl Groups : Unprotected hydroxyls oxidize to quinones, addressed by prior acetylation.
Chemical Reactions Analysis
Types of Reactions
3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups can be oxidized to ketones or reduced to alkanes, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
Basic Information
- Chemical Formula : CHBrO
- Molecular Weight : 349.96 g/mol
- CAS Number : 98949-03-2
- Melting Point : 262 - 264 °C
- Structure : The compound features a coumarin backbone with two bromine atoms and two hydroxyl groups attached at specific positions.
Medicinal Chemistry
3,8-Dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one has shown promise in various medicinal applications:
- Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, making it a candidate for developing therapies against oxidative stress-related diseases .
- Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This is particularly relevant in the context of breast and colon cancer models .
Biochemical Research
In biochemical studies, this compound serves as a tool for understanding various cellular processes:
- Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to insights into metabolic disorders .
- Cell Signaling : Research indicates that it may interact with signaling pathways related to cell growth and differentiation, potentially influencing therapeutic strategies for diseases like diabetes and obesity .
Material Science
The unique properties of this compound also extend to material science:
- Fluorescent Dyes : Its structural characteristics allow it to be utilized as a fluorescent dye in imaging applications, particularly in biological systems where tracking cellular processes is essential .
Case Study 1: Antioxidant Activity in Cell Cultures
A study evaluated the antioxidant capacity of this compound using various cell lines. Results demonstrated a dose-dependent increase in antioxidant enzyme activity, indicating potential use in preventing oxidative damage.
Case Study 2: Anticancer Effects on Breast Cancer Cells
In vitro experiments showed that treatment with this compound led to a significant reduction in the viability of MCF-7 breast cancer cells. Mechanistic studies revealed activation of the p53 pathway, suggesting a role in promoting apoptosis through DNA damage response mechanisms.
Case Study 3: Enzyme Inhibition Assays
Research focused on the inhibition of specific kinases by this compound demonstrated promising results. The compound was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Mechanism of Action
The mechanism of action of 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
(a) 6,7-Dihydroxy-8-formyl-4-methyl-2H-chromen-2-one (Compound 2)
- Structure : Differs from the target compound by replacing bromine at position 8 with a formyl group (-CHO) .
- Synthesis : Synthesized via acid-catalyzed hydrolysis of imine intermediates in dioxane/HCl, contrasting with bromination methods used for the target compound .
- Activity : Formyl groups are typically reactive in condensation reactions but may reduce stability compared to brominated analogues.
(b) 6-Bromo-2H-chromen-2-one Derivatives
- Example : 3-(3-Benzoylisoxazole-4-carbonyl)-6-bromo-2H-chromen-2-one (13a) .
- Structure : Bromine at position 6 instead of 3 and 8, coupled with a heterocyclic substituent at position 3.
- Activity : Exhibits antimicrobial properties, suggesting bromine position impacts target specificity .
(c) 4-Methylcoumarin Derivatives with Heterocyclic Moieties
- Example : 3-(4-Acetyl-5-phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (6a-j) .
- Structure : Lacks bromine but incorporates oxadiazole rings at position 3.
- Activity : Shows potent anticonvulsant activity (e.g., compound 6e at 30 mg/kg in MES tests), indicating heterocyclic substituents enhance neuroactivity .
Physicochemical Properties
- Polarity : The target compound’s hydroxyl and bromine groups increase polarity compared to methyl- or formyl-substituted analogues, affecting chromatographic behavior (e.g., HPLC retention times) .
- Stability : Bromine atoms may enhance stability against oxidative degradation relative to formyl or hydroxylated derivatives .
Biological Activity
3,8-Dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one (CAS Number: 98949-03-2) is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C10H6Br2O4, with a molecular weight of 349.96 g/mol. The compound has a melting point range of 262 - 264 °C and is characterized by the presence of two bromine atoms and hydroxyl groups that contribute to its biological activity .
Antioxidant Activity
Research indicates that derivatives of coumarin exhibit significant antioxidant properties. In vitro studies suggest that this compound may enhance cell viability under oxidative stress conditions by modulating cellular signaling pathways such as Nrf2/HO-1 .
Hepatoprotective Activity
Recent studies have highlighted the hepatoprotective effects of related coumarin compounds against chemical-induced liver damage. For example, derivatives have shown efficacy in protecting liver cells from toxicity induced by substances like alpha-naphthyl isothiocyanate (ANIT). It is hypothesized that this compound may exhibit similar protective mechanisms through the activation of nuclear receptors involved in bile acid synthesis and detoxification processes .
The biological activity of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The hydroxyl groups in the structure are believed to play a crucial role in scavenging free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in neurodegeneration and inflammation.
- Gene Regulation : Activation of transcription factors like Nrf2 may lead to upregulation of antioxidant genes .
Case Studies
Several studies have explored the biological activities of coumarin derivatives:
- Neuroprotection Study : A study on related compounds showed significant inhibition of AChE with IC50 values in the low micromolar range. These findings suggest potential applications in treating Alzheimer's disease through modulation of cholinergic pathways .
- Hepatotoxicity Model : In experiments involving ANIT-induced hepatotoxicity in mice, derivatives demonstrated a reduction in serum markers for liver injury and histopathological improvements in liver tissue .
Comparative Analysis Table
| Activity Type | Related Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Antioxidant | 7-Hydroxycoumarin | Not specified | Free radical scavenging |
| Neuroprotective | 3-(4'-Dimethylamino)phenyl-coumarin | 0.09 µM | AChE inhibition |
| Hepatoprotective | Dihydroxycoumarin | Not specified | FXR activation |
Q & A
Q. What synthetic methodologies are recommended for regioselective bromination of 6,7-dihydroxy-4-methyl-2H-chromen-2-one to obtain 3,8-dibromo derivatives?
The synthesis of brominated coumarins typically involves electrophilic aromatic substitution. For regioselective bromination at positions 3 and 8:
- Start with 6,7-dihydroxy-4-methyl-2H-chromen-2-one (synthesized via Mannich base reactions, as described in ).
- Use controlled bromination agents like in acetic acid or -bromosuccinimide (NBS) under inert conditions.
- Monitor reaction progress with TLC or HPLC to avoid over-bromination (e.g., tribromo by-products, as seen in ).
- Purify via column chromatography (silica gel, ethyl acetate/hexane) and confirm regiochemistry via (distinct aromatic proton splitting patterns) and X-ray crystallography .
Q. How can structural characterization of 3,8-dibromo-6,7-dihydroxy-4-methyl-2H-chromen-2-one be optimized?
Use a combination of techniques:
- X-ray crystallography : Refine structures using SHELXL () and visualize with Mercury (). Address disorder using TWIN/BASF commands in SHELXL for twinned crystals .
- NMR : Assign peaks using - COSY and - HSQC. Bromine substituents cause deshielding; compare with parent compound ().
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion () and bromine isotope patterns (1:1 ratio for two Br atoms) .
Q. What biological screening approaches are suitable for evaluating the bioactivity of this compound?
- Enzyme inhibition assays : Test against dopamine β-hydroxylase (DBH), as the parent compound (6,7-dihydroxy-4-methyl-2H-chromen-2-one) shows DBH inhibition (). Use spectrophotometric methods to monitor norepinephrine production.
- In vivo models : Administer to hypertensive rat models (e.g., spontaneously hypertensive rats) and measure blood pressure changes via telemetry. Include cardioprotective endpoints (e.g., cardiac fibrosis markers) .
- Dose-response studies : Optimize concentrations using pharmacokinetic profiling (HPLC-MS/MS for plasma stability) .
Q. How can researchers ensure purity and resolve contradictions in analytical data?
- Purity validation : Use reversed-phase HPLC (C18 column, gradient elution with 0.1% formic acid/acetonitrile) to detect impurities (<1% threshold).
- Contradiction resolution : If NMR and MS data conflict (e.g., unexpected adducts), repeat synthesis under anhydrous conditions and re-analyze. Cross-validate with X-ray data to confirm structural integrity .
Advanced Research Questions
Q. How can computational methods predict bromination reactivity and optimize reaction conditions?
- DFT calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution. Compare Fukui indices at positions 3 and 8 to predict bromination sites.
- Solvent effects : Simulate reaction pathways in polar (acetic acid) vs. non-polar solvents (dichloromethane) to optimize regioselectivity.
- Validation : Correlate computational results with experimental coupling constants and X-H bond lengths from crystallography .
Q. What strategies address crystallographic challenges (e.g., twinning, disorder) in this compound?
- Twinning : Use the TWIN/BASF command in SHELXL to refine data from twinned crystals (common in brominated aromatics; ).
- Disordered substituents : Apply PART commands in SHELXL to model partial occupancy of bromine atoms. Validate with Hirshfeld surface analysis in CrystalExplorer .
- High-resolution data : Collect synchrotron data (<0.8 Å resolution) to resolve subtle electron density ambiguities .
Q. How does bromination alter the compound’s bioactivity compared to its non-brominated analog?
- Comparative docking studies : Use AutoDock Vina to simulate binding of brominated vs. non-brominated analogs to DBH. Bromine’s electronegativity may enhance hydrophobic interactions.
- Pharmacokinetics : Assess metabolic stability using liver microsomes; bromine may reduce CYP450-mediated oxidation.
- In vivo efficacy : Compare blood pressure reduction in hypertensive models. Bromine’s steric effects could prolong half-life .
Q. What advanced analytical techniques resolve data contradictions in synthetic by-products?
- LC-MS/MS : Identify trace by-products (e.g., 3,6,8-tribromo derivatives) via fragmentation patterns ().
- SCXRD : Single-crystal X-ray diffraction definitively assigns structures of ambiguous isolates.
- Dynamic NMR : Resolve rotational isomers caused by steric hindrance from bromine substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
